Bis(pyrrolidine-1-carboximidamide), sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pyrrolidine-1-carboximidamide), sulfuric acid is a chemical compound with the molecular formula C10H24N6O4S and a molecular weight of 324.40 g/mol . This compound is known for its unique structure, which includes two pyrrolidine-1-carboximidamide groups and a sulfuric acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(pyrrolidine-1-carboximidamide), sulfuric acid typically involves the reaction of pyrrolidine-1-carboximidamide with sulfuric acid under controlled conditions. One common method involves the use of sodium hydroxide as a reagent, where the reaction mixture is heated under reflux for a specified period . The resulting product is then purified through techniques such as flash chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(pyrrolidine-1-carboximidamide), sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Bis(pyrrolidine-1-carboximidamide), sulfuric acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research on this compound includes its potential therapeutic applications and its role in drug development.
Industry: The compound is employed in industrial processes, particularly in the synthesis of other chemical compounds and materials
Wirkmechanismus
The mechanism of action of bis(pyrrolidine-1-carboximidamide), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bis(pyrrolidine-1-carboximidamide), sulfuric acid include other pyrrolidine derivatives and carboximidamide compounds. Examples include pyrrolidine-1-carboximidamide hemisulfate and 4-(dimethoxymethyl)-2-(pyrrolidin-1-yl)pyrimidine .
Uniqueness
This compound is unique due to its specific combination of pyrrolidine-1-carboximidamide groups and sulfuric acid moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications .
Eigenschaften
CAS-Nummer |
13932-58-6; 17238-56-1 |
---|---|
Molekularformel |
C10H24N6O4S |
Molekulargewicht |
324.4 |
IUPAC-Name |
pyrrolidine-1-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C5H11N3.H2O4S/c2*6-5(7)8-3-1-2-4-8;1-5(2,3)4/h2*1-4H2,(H3,6,7);(H2,1,2,3,4) |
InChI-Schlüssel |
PUQSNYCOFYBHRZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=N)N.C1CCN(C1)C(=N)N.OS(=O)(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.